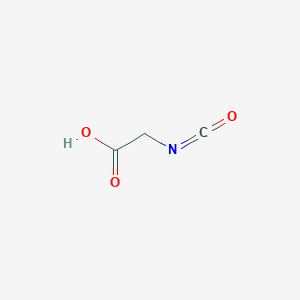

2-isocyanatoacetic acid

Description

2-Isocyanatoacetic acid (theoretical molecular formula: C₃H₃NO₃) is an organic compound characterized by an isocyanate (-NCO) functional group attached to the α-carbon of acetic acid. While direct data on this compound are absent in the provided evidence, its structure can be inferred from analogous compounds (e.g., 2-isothiocyanatoacetic acid, 2-phenyl ethyl isocyanate) . The isocyanate group confers high reactivity, enabling participation in nucleophilic addition reactions, such as with amines or alcohols to form ureas or urethanes, respectively. This reactivity makes it valuable in polymer synthesis and pharmaceutical intermediates, though its instability necessitates careful handling.

Properties

CAS No. |

65461-92-9 |

|---|---|

Molecular Formula |

C3H3NO3 |

Molecular Weight |

101.06 g/mol |

IUPAC Name |

2-isocyanatoacetic acid |

InChI |

InChI=1S/C3H3NO3/c5-2-4-1-3(6)7/h1H2,(H,6,7) |

InChI Key |

YSTZOIZIUXECPH-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)N=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-isocyanatoacetic acid can be synthesized through several methods. One common approach involves the reaction of an amine with phosgene (COCl₂), resulting in the formation of the isocyanate group. Another method includes the non-phosgene approach, which involves the formation of carbamate through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield isocyanate .

Industrial Production Methods: The industrial production of isocyanates, including carboxymethylisocyanate, predominantly relies on the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These methods include reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate and urea .

Chemical Reactions Analysis

Phosgenation of Glycine Derivatives

Reaction of glycine ethyl ester with phosgene (COCl₂) yields ethyl 2-isocyanatoacetate, which can be hydrolyzed to the free acid :

Conditions : Anhydrous dichloromethane, 0–5°C, 2 hours.

Oxidation of Isonitriles

Isonitriles are oxidized to isocyanates using DMSO and trifluoroacetic anhydride (TFAA) :

Yield : 85–92% for ethyl 2-isocyanatoacetate .

Nucleophilic Addition Reactions

The isocyanate group undergoes electrophilic reactions with nucleophiles:

Reaction with Alcohols

Forms carbamate (urethane) linkages :

Applications : Synthesis of nicotine immunogens and polymer precursors .

Reaction with Amines

Example : Reaction with aniline yields N-phenylurea acetic acid (85% yield) .

Hydrolysis

Rapid reaction with water releases CO₂ and forms 2-aminoacetic acid (glycine) :

Kinetics : Pseudo-first-order rate constant

at pH 7 .

Trimerization

Aliphatic isocyanates trimerize to form isocyanurates under basic conditions :

Conditions : Catalyzed by triethylamine, 60°C, 8 hours .

Hofmann Rearrangement

In alkaline media, the isocyanate intermediate rearranges to form amines :

Multicomponent Reactions

Participates in Ugi-type reactions due to dual electrophilic (isocyanate) and nucleophilic (carboxylic acid) sites :

Ugi Reaction

Combines with aldehydes, amines, and isocyanides to form peptoids:

Stability and Handling

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Bioactive Compounds

2-Isocyanatoacetic acid serves as a crucial building block in the synthesis of bioactive compounds. It has been utilized in the development of pharmaceuticals targeting various diseases. For instance, it can be involved in creating derivatives that exhibit antitumor activity or serve as enzyme inhibitors.

| Compound | Target Disease | Activity | Reference |

|---|---|---|---|

| QC12 | Ovarian Cancer | Inhibits cell proliferation | |

| Piperazinones | Various | Functionalized derivatives for drug development |

2. Material Science Applications

In material science, this compound is used to produce polymers and coatings. Its ability to react with polyols allows for the creation of polyurethane materials that exhibit desirable properties such as flexibility and durability.

Medicinal Chemistry

1. Antitumor Agents

Recent studies have highlighted the potential of this compound derivatives in developing antitumor agents. For example, compounds synthesized from this acid have shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: QC12

- Synthesis : QC12 was synthesized using this compound as a precursor.

- Findings : Demonstrated significant inhibitory effects on human ovarian cancer cells (A2780), indicating its potential as a new lead compound for cancer therapy .

Environmental Applications

The environmental impact of isocyanates, including this compound, has been a subject of research due to their potential toxicity. Studies focus on their degradation pathways and the development of safer alternatives in industrial applications.

Mechanism of Action

The mechanism of action of carboxymethylisocyanate involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on molecules, leading to the formation of carbamates, ureas, and other derivatives. This reactivity is harnessed in various applications, including the modification of biomolecules and the synthesis of polymers .

Comparison with Similar Compounds

Reactivity with Nucleophiles

Thermal and Chemical Stability

- Isocyanates (e.g., 2-phenyl ethyl isocyanate) are moisture-sensitive, requiring anhydrous storage . This compound likely shares this trait, necessitating stringent handling to prevent hydrolysis to unstable carbamic acid intermediates.

- In contrast, 2-hydroxyisobutyric acid and diphenylglycolic acid are stable under ambient conditions, with applications in controlled esterification or rearrangement reactions .

Q & A

Basic: What analytical techniques are recommended for confirming the purity and structure of 2-isocyanatoacetic acid in synthetic chemistry research?

Answer:

To ensure structural confirmation and purity, researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : For detailed analysis of proton and carbon environments, particularly to identify the isocyanate (-NCO) and acetic acid functional groups .

- Infrared Spectroscopy (IR) : To detect characteristic absorption bands (e.g., ~2270 cm⁻¹ for -NCO) .

- High-Performance Liquid Chromatography (HPLC) : To quantify purity and detect impurities .

- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .

Documentation must adhere to reproducibility standards, including instrument calibration, solvent specifications, and raw data archiving .

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound across studies?

Answer:

Discrepancies may arise from differences in experimental conditions (e.g., heating rate, atmosphere, or sample encapsulation). Methodological strategies include:

- Controlled Replication : Reproduce studies under identical conditions (e.g., inert vs. ambient atmosphere) while documenting all variables (e.g., heating apparatus calibration) .

- Thermogravimetric Analysis (TGA) : Quantify decomposition kinetics under standardized protocols .

- Statistical Meta-Analysis : Compare datasets using tools like ANOVA to identify outlier methodologies or systemic biases .

Transparent reporting of experimental parameters (e.g., sample preparation, equipment specifications) is critical .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

Due to its reactive isocyanate group and potential toxicity:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors .

- Spill Management : Neutralize spills with damp sand or specialized adsorbents; avoid water to prevent exothermic reactions .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at recommended temperatures .

Refer to Safety Data Sheets (SDS) for compound-specific hazards, though CAS 3545-78-6 (related compound) lacks full classification data .

Advanced: How can computational chemistry predict reaction pathways of this compound with nucleophiles?

Answer:

Computational approaches include:

- Density Functional Theory (DFT) : Model transition states and activation energies for nucleophilic attacks (e.g., amine additions) .

- Molecular Dynamics Simulations : Study solvent effects on reaction kinetics .

- Software Tools : Gaussian, ORCA, or GAMESS for energy minimization and orbital analysis .

Validate predictions with experimental kinetic studies (e.g., stopped-flow techniques) under varying pH and temperature .

Basic: How should synthesis protocols for this compound be documented to ensure reproducibility?

Answer:

- Detailed Procedures : Specify reagents (purity, suppliers), stoichiometry, reaction time/temperature, and purification methods (e.g., recrystallization solvents) .

- Equipment Specifications : Include model numbers for instruments (e.g., rotary evaporators, NMR spectrometers) .

- Batch Records : Log lot numbers, storage conditions, and deviations from protocols .

Supplementary materials should provide raw spectra and chromatograms .

Advanced: What isotopic labeling strategies elucidate the hydrolysis mechanism of this compound?

Answer:

- ¹⁸O Labeling : Track oxygen incorporation in hydrolysis products (e.g., via MS or IR) to distinguish acid-catalyzed vs. base-catalyzed pathways .

- Deuterated Solvents : Study solvent isotope effects on reaction rates .

- Kinetic Isotope Effect (KIE) Analysis : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps .

Combine with pH-dependent kinetic studies to map mechanistic pathways .

Basic: What spectroscopic methods identify functional groups in this compound?

Answer:

- IR Spectroscopy : Confirms -NCO (2270 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹) groups .

- ¹H NMR : Peaks for acetic acid protons (~2.5 ppm) and isocyanate-related environments .

- ¹³C NMR : Assigns carbonyl carbons (carboxylic acid ~170 ppm, isocyanate ~125 ppm) .

Cross-validate with elemental analysis for C, H, N composition .

Advanced: How can researchers address conflicting data on the pH-dependent reactivity of this compound?

Answer:

- Systematic pH Titration : Measure reaction rates across a pH range (2–12) using buffered solutions, controlling ionic strength .

- In Situ Monitoring : Use techniques like UV-Vis or Raman spectroscopy to track intermediate species .

- Computational pKa Prediction : Compare experimental and calculated pKa values to identify protonation state effects .

Publish raw datasets and experimental conditions to enable cross-study validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.